AZD2423

CCR2 antagonist potency chemokine receptor pharmacology in vitro binding assay

AZD2423 is the only CCR2 negative allosteric modulator (NAM) with validated human clinical biomarker benchmarks—27% monocyte reduction and dose-dependent plasma CCL2 elevation at 150 mg. Its non-competitive, insurmountable antagonism distinguishes it fundamentally from orthosteric antagonists (RS-504393, INCB3344) and dual CCR2/CCR5 agents (BMS-813160). With >500-fold selectivity for CCR2 over CCR5 and a validated [¹¹C]AZD2423 PET tracer for in vivo occupancy studies, this compound uniquely enables allosteric mechanism interrogation, probe-dependence assays, and clinical-data-aligned target engagement calibration. Scientists requiring clean CCR2-specific pharmacology free of CCR5 confounding activity should procure AZD2423.

Molecular Formula C20H29ClFN5O2
Molecular Weight 425.9 g/mol
CAS No. 1449698-98-9
Cat. No. B8103996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD2423
CAS1449698-98-9
Molecular FormulaC20H29ClFN5O2
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCNC(C1)C(=O)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C20H29ClFN5O2/c1-20(2,3)27-7-6-23-17(13-27)18(28)25-8-10-26(11-9-25)19(29)24-14-4-5-15(21)16(22)12-14/h4-5,12,17,23H,6-11,13H2,1-3H3,(H,24,29)/t17-/m1/s1
InChIKeySRWQVWAIVQXPJY-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD2423 CCR2 Negative Allosteric Modulator for Pain and Inflammation Research Procurement


AZD2423 (CAS: 1229603-37-5; molecular weight: 425.9 g/mol) is a selective, orally bioavailable, non-competitive negative allosteric modulator (NAM) of the CC chemokine receptor type 2 (CCR2) originally developed by AstraZeneca [1]. The compound exhibits potent inhibition of monocyte chemoattractant protein-1 (MCP-1/CCL2)-induced CCR2 signaling and monocyte chemotaxis, with preclinical validation in multiple neuropathic pain models [2]. AZD2423 advanced to Phase 2 clinical trials for painful diabetic polyneuropathy (PDN) and posttraumatic neuralgia, and to Phase 1 studies for COPD, before development was discontinued [3]. Despite the negative clinical efficacy outcomes, the compound remains a valuable research tool for probing CCR2 pharmacology and validating target engagement mechanisms in inflammation and neuropathic pain models [4].

Why AZD2423 Cannot Be Replaced by Other CCR2 Antagonists in Mechanistic Studies


AZD2423 cannot be substituted by other CCR2-targeting compounds due to three critical differentiating features: (1) its mechanism as a non-competitive negative allosteric modulator (NAM) rather than an orthosteric antagonist, which fundamentally alters the nature of receptor blockade and ligand-receptor interactions [1]; (2) pronounced species selectivity (>500-fold potency drop in rat, mouse, dog, and marmoset versus human), meaning that rodent in vivo efficacy studies require species-matched tool compounds rather than AZD2423 itself [2]; and (3) a well-characterized human clinical dataset—including plasma CCL2 elevation, monocyte reduction, and NPSI subscore effects—that provides target engagement and functional response benchmarks absent for most research-grade CCR2 antagonists [3]. Compounds such as RS-504393 (IC50 = 89 nM; orthosteric antagonist), INCB3344 (IC50 = 3.8–5.1 nM; orthosteric antagonist with rodent activity), and BMS-813160 (IC50 = 6.2 nM; dual CCR2/CCR5 antagonist) differ in potency, mechanism, species pharmacology, or receptor selectivity profile and therefore cannot be interchanged without altering experimental outcomes .

AZD2423 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


AZD2423 vs. INCB3284 vs. BMS-813160 vs. RS-504393: CCR2 Potency Comparison (IC50)

AZD2423 demonstrates superior in vitro potency for human CCR2 compared to orthosteric antagonists and dual antagonists. In the standard CCR2 Ca²⁺ flux assay, AZD2423 achieves an IC50 of 1.2 nM, compared to INCB3284 (IC50 = 3.7 nM), BMS-813160 (IC50 = 6.2 nM), and RS-504393 (IC50 = 89 nM). In the MCP-1-induced calcium mobilization and chemotaxis assay in THP-1 cells, AZD2423 yields an IC50 of 4 nM, whereas INCB3344 exhibits IC50 values of 3.8 nM (human) and 7.8 nM (mouse) in chemotaxis antagonism [1][2]. This potency profile is complemented by AZD2423's non-competitive NAM mechanism, which confers insurmountable antagonism distinct from the competitive reversible binding of orthosteric antagonists [3].

CCR2 antagonist potency chemokine receptor pharmacology in vitro binding assay

AZD2423 Human vs. Rodent Species Selectivity: A Critical Differentiator for Preclinical Model Selection

AZD2423 exhibits a profound species selectivity barrier that fundamentally distinguishes it from cross-reactive CCR2 antagonists. Potency drops by >500-fold in rat, mouse, dog, and marmoset compared to human CCR2 [1]. This contrasts sharply with dual CCR2/CCR5 antagonists such as PF-04634817, which maintains comparable human and rodent CCR2 potency (rat IC50 = 20.8 nM), and orthosteric antagonists such as INCB3344, which retains significant mouse CCR2 activity (IC50 = 7.8 nM in chemotaxis) . Due to this species selectivity, AstraZeneca employed a separate rat-specific CCR2 antagonist tool compound for all rodent in vivo pharmacology studies evaluating AZD2423's target mechanism [2]. Researchers intending to use AZD2423 in rodent models must account for this species drop-off and either use humanized models or select species-matched tool compounds.

species selectivity CCR2 pharmacology preclinical pain models

AZD2423 Target Engagement Biomarker Data in Human Clinical Trials: Plasma CCL2 Elevation and Monocyte Reduction

AZD2423 is among the few CCR2 antagonists with published human clinical biomarker data confirming in vivo target engagement. In a 28-day Phase 2 trial in painful diabetic neuropathy patients (n=134), AZD2423 150 mg daily produced a 27% reduction in mean monocyte levels and a dose-dependent increase in plasma CCL2 (the endogenous ligand of CCR2) [1]. These pharmacodynamic changes are specific to CCR2 blockade—CCL2 elevation occurs due to reduced receptor-mediated ligand clearance, and monocyte reduction reflects impaired CCR2-dependent trafficking [2]. While the primary efficacy endpoint (NRS average pain score change: AZD2423 20 mg -1.50, 150 mg -1.35, placebo -1.61) showed no significant difference, the NPSI total score and three subscores (evoked pain, pressing/deep pain, paresthesia/dysesthesia) trended toward reduction with AZD2423 150 mg versus placebo, suggesting potential effects on specific sensory pain components [3]. No comparable clinical biomarker dataset exists for RS-504393, INCB3284, or most research-grade CCR2 antagonists.

target engagement biomarker validation clinical pharmacology

AZD2423 Mechanism of Action: Non-Competitive Negative Allosteric Modulation vs. Orthosteric Antagonism

AZD2423 is a non-competitive negative allosteric modulator (NAM) of CCR2, whereas the majority of alternative CCR2 antagonists (RS-504393, INCB3344, INCB3284) are orthosteric competitive antagonists [1][2]. This mechanistic distinction carries functional consequences: orthosteric antagonists compete directly with endogenous ligands (MCP-1/CCL2, MCP-2/CCL8, MCP-3/CCL7, MCP-4/CCL13) for the ligand-binding pocket and can be overcome by high ligand concentrations [3]. In contrast, AZD2423 binds to a topographically distinct allosteric site and non-competitively impairs receptor function even in the presence of saturating ligand concentrations [4]. The IUPHAR/BPS Guide to Immunopharmacology classifies AZD2423 explicitly as a non-competitive NAM, distinguishing it from orthosteric ligands [5]. This mechanism is particularly relevant for experiments requiring insurmountable CCR2 blockade or investigating biased signaling pathways.

allosteric modulation non-competitive antagonism CCR2 signaling

AZD2423 In Vivo PET Imaging: Specific Binding and Brain Penetration Characterization

AZD2423 has been radiolabeled as [¹¹C]AZD2423 for PET imaging studies, providing unique in vivo target engagement and biodistribution data not available for most comparator compounds. In non-human primates (n=2), [¹¹C]AZD2423 exhibited low brain exposure under both baseline and pretreatment conditions (SUVpeak = 0.4), indicating limited CNS penetration [1]. However, specific binding to peripheral CCR2 was confirmed by marked radioactivity reduction following pretreatment with unlabeled AZD2423 (3.0 mg/kg), with compartmental modeling demonstrating a 59–63% reduction in total volume of distribution values in peripheral tissues [2]. This PET radioligand capability enables quantitative in vivo occupancy studies that are not feasible with orthosteric antagonists RS-504393, INCB3344, or INCB3284, which lack validated PET tracer derivatives [3].

PET radioligand in vivo biodistribution brain penetration target occupancy

AZD2423 Selectivity Profile: >500-Fold CCR2 Selectivity vs. Off-Target Receptors

AZD2423 exhibits >500-fold selectivity for CCR2 over other chemokine receptors and GPCRs, a selectivity margin that distinguishes it from dual or multi-target CCR2 antagonists [1]. In selectivity panel screening, AZD2423 showed some activity at CCR1 and CXCR2, but no activity at CCR5 . This contrasts with BMS-813160, which is a dual CCR2/CCR5 antagonist with IC50 values of 6.2 nM (CCR2) and 3.6 nM (CCR5), and PF-04634817, which also antagonizes both CCR2 and CCR5 (rat CCR5 IC50 = 470 nM) . For experiments requiring clean CCR2-specific pharmacology without confounding CCR5-mediated effects, AZD2423 offers a substantially higher selectivity window than dual antagonists.

receptor selectivity off-target profiling CCR2 specificity

AZD2423 Optimal Research Applications and Procurement Decision Scenarios


Human-Specific CCR2 Target Engagement Studies Using Validated Clinical Biomarkers

AZD2423 is the optimal CCR2 antagonist for experiments requiring alignment with human clinical target engagement data. The compound has validated in vivo pharmacodynamic biomarkers—27% monocyte reduction and dose-dependent plasma CCL2 elevation at 150 mg daily dosing—that provide quantitative reference points for calibrating preclinical target engagement assays [1]. Researchers studying CCR2-mediated monocyte trafficking, ligand-receptor dynamics, or biomarker development can use AZD2423 to benchmark their experimental systems against human clinical observations. No other research-grade CCR2 antagonist (RS-504393, INCB3344, INCB3284) offers this clinical biomarker dataset.

Non-Competitive Negative Allosteric Modulation Mechanism Studies

AZD2423 is uniquely suited for experiments requiring insurmountable CCR2 antagonism via allosteric modulation rather than competitive orthosteric blockade. Studies investigating biased signaling, probe dependence, or the functional consequences of allosteric vs. orthosteric antagonism benefit from AZD2423's NAM mechanism, which is qualitatively distinct from orthosteric antagonists (RS-504393, INCB3344, INCB3284) and dual CCR2/CCR5 antagonists (BMS-813160, PF-04634817) [2]. AZD2423's non-competitive mode of action makes it particularly valuable for functional assays under high endogenous ligand conditions where competitive antagonists would be surmountable.

In Vivo PET Imaging and Target Occupancy Studies

AZD2423 is the only CCR2 antagonist in its class with a validated ¹¹C-radiolabeled PET tracer ([¹¹C]AZD2423) suitable for in vivo target occupancy and biodistribution studies [3]. Applications include quantifying peripheral CCR2 expression in inflammatory disease models, measuring receptor occupancy in preclinical species or non-human primates, and validating target engagement for novel CCR2 therapeutics. The tracer achieves high radiochemical purity (>99%) and demonstrates specific, displaceable binding in vivo, with peripheral tissue total volume of distribution reduced by 59–63% after unlabeled AZD2423 pretreatment (3.0 mg/kg). Low brain penetration (SUVpeak = 0.4) positions [¹¹C]AZD2423 as a selective tool for peripheral CCR2 imaging applications.

High-Potency CCR2-Selective Pharmacology Without CCR5 Confounding

AZD2423 is the preferred compound for experiments requiring clean CCR2-specific pharmacology with minimal off-target chemokine receptor activity. With >500-fold selectivity for CCR2 and no detectable activity at CCR5, AZD2423 avoids the confounding CCR5 antagonism inherent to dual antagonists BMS-813160 (CCR5 IC50 = 3.6 nM) and PF-04634817 [4]. This selectivity profile is essential for dissecting CCR2-specific contributions to monocyte trafficking, neuroinflammation, and pain signaling, where CCR5 antagonism could independently alter immune cell recruitment and cytokine profiles. Researchers studying CCR2 biology in isolation or validating CCR2-specific phenotypic screens should prioritize AZD2423 over dual antagonists.

Technical Documentation Hub

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